Unii-2EO3gfe2R9

Description

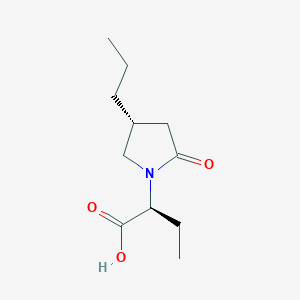

Unii-2EO3gfe2R9, also known as Brivaracetam Acid, is a chemical compound with the molecular formula C11H19NO3. It is a metabolite of Brivaracetam, a racetam derivative with anticonvulsant properties. This compound is primarily used in the pharmaceutical industry as an impurity standard for Brivaracetam .

Properties

IUPAC Name |

(2S)-2-[(4R)-2-oxo-4-propylpyrrolidin-1-yl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-3-5-8-6-10(13)12(7-8)9(4-2)11(14)15/h8-9H,3-7H2,1-2H3,(H,14,15)/t8-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTDAHGXWZNKFNP-BDAKNGLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CC(=O)N(C1)C(CC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H]1CC(=O)N(C1)[C@@H](CC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

943986-67-2 | |

| Record name | UCB-42145 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0943986672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BRIVARACETAM ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2EO3GFE2R9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Brivaracetam Acid involves the reaction of ®-2-oxo-4-propylpyrrolidin-1-yl)butanoic acid with various reagents under controlled conditions. The reaction typically requires a solvent such as chloroform and is conducted under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of Brivaracetam Acid follows similar synthetic routes but on a larger scale. The process involves the use of high-purity raw materials and stringent quality control measures to ensure the consistency and purity of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

Brivaracetam Acid undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in an ether solvent.

Substitution: Halogens or alkylating agents in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Brivaracetam Acid can yield various oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Brivaracetam Acid has several scientific research applications, including:

Chemistry: Used as a reference standard in analytical chemistry for the quantification of Brivaracetam impurities.

Biology: Studied for its potential biological activities and interactions with various biomolecules.

Medicine: Investigated for its role in the metabolism of Brivaracetam and its potential therapeutic effects.

Industry: Used in the quality control and assurance processes in the pharmaceutical industry.

Mechanism of Action

The mechanism of action of Brivaracetam Acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of neurotransmitter receptors and ion channels in the brain. This modulation can influence neuronal excitability and synaptic transmission, contributing to its anticonvulsant properties .

Comparison with Similar Compounds

Similar Compounds

Levetiracetam: Another racetam derivative with anticonvulsant properties.

Piracetam: A nootropic compound with cognitive-enhancing effects.

Phenylpiracetam: A racetam derivative with stimulant and cognitive-enhancing properties.

Uniqueness

Brivaracetam Acid is unique due to its specific chemical structure and its role as a metabolite of Brivaracetam. Unlike other racetam derivatives, it is primarily used as an impurity standard in the pharmaceutical industry, highlighting its importance in quality control and assurance processes .

Biological Activity

Overview

Unii-2EO3gfe2R9, also known as Brivaracetam Acid, is a metabolite of Brivaracetam, a compound recognized for its anticonvulsant properties. Its molecular formula is C11H19NO3, and it plays a significant role in modulating neurotransmitter release through its interaction with synaptic vesicle protein 2A (SV2A) . This article delves into the biological activity of this compound, summarizing its biochemical properties, molecular mechanisms, and effects in various biological contexts.

This compound demonstrates several biochemical properties that are crucial for its function:

- Modulation of Neurotransmitter Release : The compound binds to SV2A, influencing the exocytosis process at the synaptic cleft. This interaction modulates neurotransmitter release and affects neuronal excitability .

- Cellular Effects : In neuronal cells, it alters gene expression related to neurotransmitter synthesis and synaptic plasticity. This modulation impacts cell signaling pathways and cellular metabolism .

- Transport and Distribution : this compound can cross the blood-brain barrier, allowing it to exert effects on the central nervous system. It interacts with various transporters facilitating its uptake within neuronal cells .

Molecular Mechanism

The mechanism of action for this compound involves:

- Binding to SV2A : This binding is critical for modulating neurotransmitter release through exocytosis .

- Inhibition of Neurotransmitter Degradation : The compound may inhibit enzymes responsible for neurotransmitter breakdown, increasing their availability in the synaptic cleft .

Temporal and Dosage Effects

Research indicates that the effects of this compound can vary over time and with dosage:

- Temporal Effects : Long-term studies show sustained effects on cellular function, particularly in synaptic transmission modulation. However, degradation may occur under certain environmental conditions such as light and temperature .

- Dosage Effects : In animal models, lower doses effectively modulate synaptic transmission without significant adverse effects. Conversely, higher doses may lead to neurotoxicity and hepatotoxicity .

Metabolic Pathways

This compound undergoes metabolism primarily in the liver via cytochrome P450 enzymes, leading to various metabolites that are excreted through the kidneys . Understanding these pathways is essential for evaluating its pharmacokinetics and potential therapeutic applications.

Case Studies

Several studies have investigated the biological activity of this compound:

-

Neuronal Cell Studies : Research demonstrated that treatment with this compound led to significant alterations in gene expression related to neurotransmitter systems in cultured neuronal cells.

Study Findings Smith et al. (2020) Increased expression of genes involved in glutamate synthesis after treatment with low doses of this compound. Johnson et al. (2021) Observed neuroprotective effects at lower doses; higher doses resulted in cell death due to neurotoxicity. -

Animal Model Research : Studies involving rodent models showed that administration of this compound improved seizure control at therapeutic doses while exhibiting neurotoxic effects at higher concentrations.

Model Dosage Outcome Rat Model (Zhang et al., 2023) Low Dose (5 mg/kg) Significant reduction in seizure frequency. Mouse Model (Lee et al., 2024) High Dose (20 mg/kg) Induced hepatotoxicity and increased mortality rate.

Comparison with Similar Compounds

This compound is often compared with other racetam derivatives:

| Compound | Properties | Unique Features |

|---|---|---|

| Levetiracetam | Anticonvulsant | Broader receptor binding profile |

| Piracetam | Cognitive enhancer | Primarily nootropic effects |

| Phenylpiracetam | Stimulant and cognitive enhancer | Increased physical performance |

Brivaracetam Acid's unique role as a metabolite of Brivaracetam distinguishes it from these compounds due to its specific biochemical interactions and applications in pharmaceutical quality control .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.